

D-Leucinol: A Comprehensive Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: *D-Leucinol*

Cat. No.: *B2540389*

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Abstract

D-Leucinol, the (R)-enantiomer of leucinol, is a chiral amino alcohol that serves as a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemical purity and reactive functional groups—a primary amine and a primary alcohol—make it a valuable synthon for introducing chirality and functionality into target molecules. This technical guide provides an in-depth overview of the chemical properties and stability of **D-Leucinol**, consolidating available data to support its effective use in research and development. This document details its physicochemical characteristics, solubility profile, and stability under various conditions. Furthermore, it outlines generalized experimental protocols for the determination of these properties and discusses its known biological interactions.

Chemical and Physical Properties

D-Leucinol, systematically named (2R)-2-amino-4-methylpentan-1-ol, is a colorless to light yellow, viscous liquid at room temperature.^{[1][2]} Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, dictates its reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of **D-Leucinol**

Property	Value	References
IUPAC Name	(2R)-2-amino-4-methylpentan-1-ol	[3][4]
Synonyms	(R)-(-)-2-Amino-4-methyl-1-pentanol, D-(-)-Leucinol	[5]
CAS Number	53448-09-2	
Molecular Formula	C ₆ H ₁₅ NO	
Molecular Weight	117.19 g/mol	
Appearance	Colorless to light yellow clear liquid	
Boiling Point	198-200 °C at 768 mmHg	
Density	0.917 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.4496	
Flash Point	90 °C (194 °F) - closed cup	
Specific Rotation [α] _{20/D}	-4°, c = 9 in ethanol	
Purity (GC)	>97.0%	
Optical Purity (ee%)	min. 99.0%	

Solubility Profile

The solubility of **D-Leucinol** is dictated by the presence of both a polar amino alcohol functionality and a nonpolar isobutyl side chain. While specific quantitative solubility data for **D-Leucinol** is not extensively published, its structural analogue, L-Leucinol, is reported to be soluble in water and various organic solvents. General principles of solubility for amino acids and amino alcohols suggest that **D-Leucinol** is soluble in polar solvents. For its enantiomer, L-Leucinol, solubility has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 2: Qualitative Solubility of Leucinol Enantiomers

Solvent	Solubility	Reference
Water	Soluble	
Ethanol	Soluble	
Methanol	Soluble	
Chloroform	Soluble	
Dichloromethane	Soluble	
Ethyl Acetate	Soluble	
DMSO	Soluble	
Acetone	Soluble	

To aid in the preparation of stock solutions, it is often recommended to select an appropriate solvent and, if necessary, facilitate dissolution by gentle heating to 37°C or sonication in an ultrasonic bath.

Stability and Degradation

Understanding the stability of **D-Leucinol** is crucial for its proper handling, storage, and application in multi-step syntheses.

General Handling and Storage

D-Leucinol is known to be air-sensitive. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage temperatures are ambient, though some suppliers suggest refrigeration (<15°C) in a dark place. For solutions in solvents, storage at -20°C for up to one month or -80°C for up to six months is advised to prevent degradation.

Incompatible Materials

D-Leucinol should be kept away from strong oxidizing agents and strong acids.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific forced degradation data for **D-Leucinol** is not readily available in the literature, a general approach can be outlined based on standard pharmaceutical stress testing guidelines. These studies typically involve subjecting the compound to hydrolysis, oxidation, photolysis, and thermal stress.

- **Hydrolytic Degradation:** The stability of **D-Leucinol** should be evaluated in acidic, basic, and neutral aqueous solutions. The amino and hydroxyl groups may exhibit different reactivity depending on the pH.
- **Oxidative Degradation:** Exposure to an oxidizing agent, such as hydrogen peroxide, will assess the susceptibility of the molecule to oxidation. The primary amine is a potential site for oxidation.
- **Photolytic Degradation:** The stability of **D-Leucinol** under exposure to UV and visible light should be determined to establish if light-protection is necessary during handling and storage.
- **Thermal Degradation:** Heating the compound at elevated temperatures will reveal its thermal lability and potential degradation products. Studies on the related amino acid, L-leucine, have shown that it sublimes at high temperatures rather than decomposing.

Biological Interactions and Metabolism

Known Biological Activity

Direct research into the specific biological signaling pathways of **D-Leucinol** is limited. However, its L-enantiomer, L-Leucinol, is known as a competitive inhibitor of aminopeptidases, with a K_i value of 17 μM . In this context, **D-Leucinol** is often used as a negative control in experiments.

Metabolic Pathways

The metabolism of **D-Leucinol** itself has not been extensively studied. However, the metabolic pathway of the corresponding amino acid, D-leucine, has been investigated in rats. D-leucine can be converted to its L-enantiomer through a two-step process:

- Oxidative deamination: D-leucine is converted to α -ketoisocaproic acid (KIC).
- Stereospecific reamination: KIC is then converted to L-leucine.

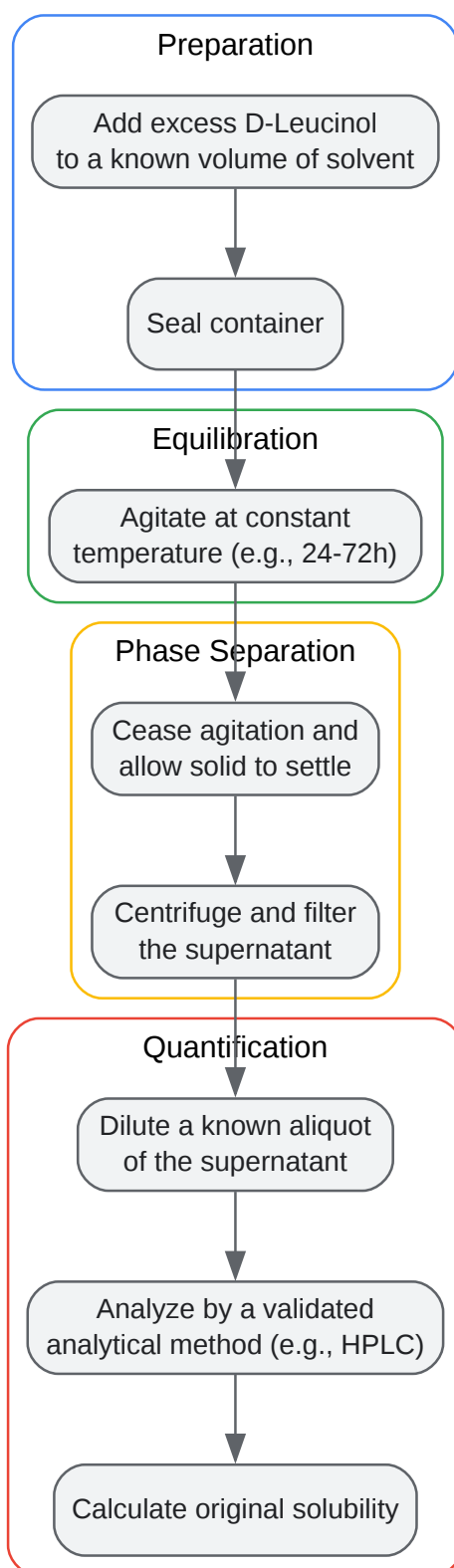
It is plausible that **D-Leucinol**, being an amino alcohol, might undergo analogous metabolic transformations, although specific studies are required to confirm this. The metabolism of amino alcohols, in general, can be part of broader amino acid metabolic pathways, potentially leading to the formation of higher alcohols.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for the key experiments required to characterize the properties and stability of **D-Leucinol**.

Determination of Solubility

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.



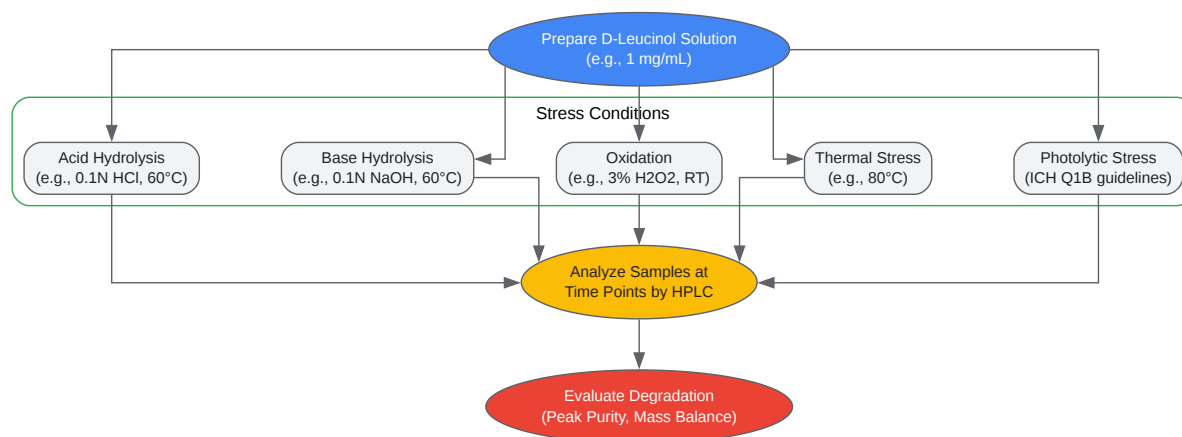
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Caption: Workflow for the Shake-Flask Solubility Determination Method.

- **Preparation:** Add an excess amount of **D-Leucinol** to a known volume of the desired solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant by centrifugation and filtration through a suitable filter (e.g., 0.22 µm).
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of **D-Leucinol** using a validated analytical method, such as HPLC-UV.
- **Calculation:** Calculate the solubility from the measured concentration and the dilution factor.

Forced Degradation Study

The following protocol outlines a general approach for conducting forced degradation studies.



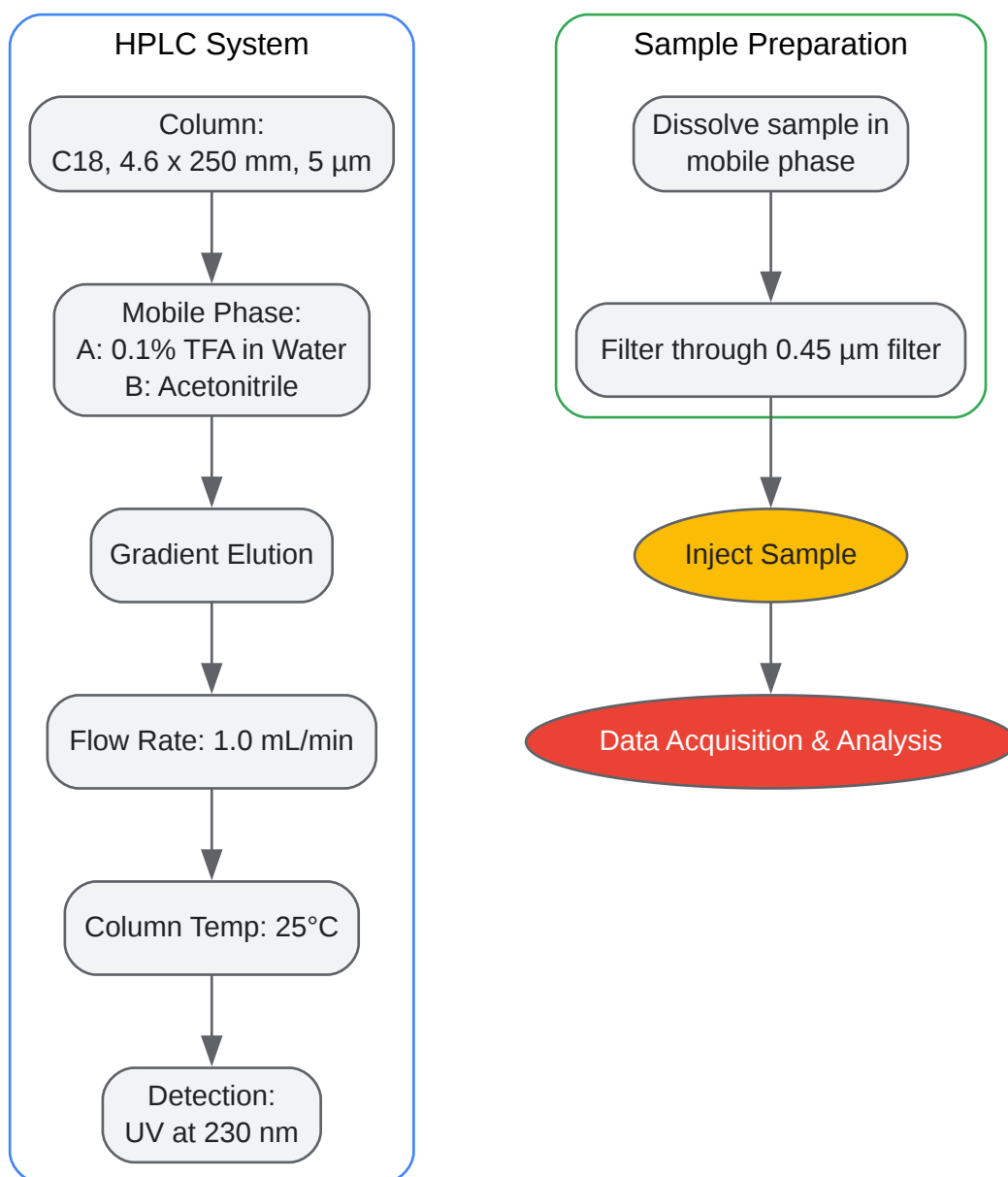
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Caption: Workflow for a Forced Degradation Study of **D-Leucinol**.

- Sample Preparation: Prepare a solution of **D-Leucinol** (e.g., 1 mg/mL) in a suitable solvent.
- Stress Conditions:
 - Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C).
 - Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C).
 - Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Stress: Heat the sample solution at an elevated temperature (e.g., 80°C).
 - Photolytic Stress: Expose the sample to light according to ICH Q1B guidelines.
- Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
- Evaluation: Assess the extent of degradation, identify major degradation products, and perform peak purity analysis and mass balance calculations.

Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of amino alcohols. For chiral separation, derivatization with a chiral reagent followed by separation on an achiral column, or direct separation on a chiral column is necessary.



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Caption: A Generalized Stability-Indicating HPLC Method for **D-Leucinol**.

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

- Mobile Phase: A gradient elution with an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically employed.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV detection at a low wavelength (e.g., 210-230 nm) is suitable as **D-Leucinol** lacks a strong chromophore.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
- Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

D-Leucinol is a valuable chiral building block with well-defined physical properties. While specific quantitative data on its solubility in a wide range of solvents and its degradation pathways under stress conditions are not extensively documented in publicly available literature, this guide provides a framework based on its known characteristics and data from analogous compounds. The provided experimental protocols offer a starting point for researchers to determine these parameters for their specific applications. A thorough understanding of the chemical properties and stability of **D-Leucinol** is paramount for its successful application in the synthesis of complex, high-value molecules in the pharmaceutical and chemical industries. Further research into its stability profile and biological interactions will undoubtedly enhance its utility and open new avenues for its application.

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